molecular formula C8H12N6 B2725109 N-(2-aminoethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 864871-66-9

N-(2-aminoethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2725109
CAS No.: 864871-66-9
M. Wt: 192.226
InChI Key: GXZGQUHACUEXCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrazolopyrimidines as Bioactive Scaffolds

The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a cornerstone in medicinal chemistry due to its structural versatility and broad-spectrum bioactivity. Initially explored in the mid-20th century for its heterocyclic novelty, this scaffold gained prominence in the 1990s with the development of zaleplon, a pyrazolo[1,5-a]pyrimidine derivative used as a nonbenzodiazepine sedative. This breakthrough highlighted the scaffold’s potential to mimic adenosine moieties in ATP-binding pockets, a property later exploited in kinase inhibitor design.

By the early 2000s, researchers began systematically modifying the pyrazolo[3,4-d]pyrimidine core to target oncogenic kinases. The discovery that 4-anilino substitutions conferred potent epidermal growth factor receptor (EGFR) inhibition marked a pivotal advancement. Subsequent work revealed that strategic substitutions at the 1-, 4-, and 6-positions could fine-tune selectivity across kinase families, including vascular endothelial growth factor receptor 2 (VGFR2) and cyclin-dependent kinases. These developments established pyrazolopyrimidines as privileged structures in targeted cancer therapy.

Structural Classification and Nomenclature Systems

Pyrazolo[3,4-d]pyrimidines belong to the bicyclic heteroaromatic systems, formally designated as 1H-pyrazolo[3,4-d]pyrimidine under IUPAC rules. The numbering scheme assigns position 1 to the bridgehead nitrogen, with subsequent positions following the pyrimidine ring (Figure 1). Structural variations occur primarily at three sites:

  • N1-substituents : Methyl or aryl groups that influence solubility and protein binding.
  • C4-substituents : Amines, hydrazones, or thiosemicarbazides that engage kinase hinge regions.
  • C6-substituents : Methyl or halogens modulating electronic properties and metabolic stability.

Table 1: Structural Modifications and Their Biochemical Impacts

Position Common Substituents Biological Effect
N1 Methyl, Phenyl Enhances metabolic stability
C4 Anilines, Aliphatic Amines Dictates kinase selectivity
C6 Methyl, Chloro Improves cell permeability

The compound N-(2-aminoethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exemplifies strategic functionalization, combining an N1-methyl group for stability with a C4 ethylenediamine moiety designed to enhance water solubility while maintaining kinase affinity.

Significance of N-(2-Aminoethyl)-1-Methyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-Amine in Current Research

This derivative represents a deliberate departure from traditional C4-aromatic substitutions. The ethylenediamine side chain introduces a protonatable nitrogen at physiological pH, potentially improving tissue distribution compared to hydrophobic analogs. Molecular modeling suggests the primary amine may form salt bridges with aspartic acid residues in kinase ATP pockets, while the secondary amine participates in hydrogen bonding with backbone carbonyls.

Recent studies highlight its utility as a versatile intermediate. The terminal amine serves as a conjugation site for:

  • Fluorescent probes to track intracellular kinase engagement.
  • PROTAC (proteolysis-targeting chimera) linkers for targeted protein degradation.
  • Nanoparticle functionalization to enhance tumor accumulation.

In comparative assays, analogs with shorter alkyl chains (e.g., ethyl vs. propyl) showed reduced EGFR inhibition (IC~50~ = 0.16 µM vs. 0.89 µM), underscoring the precision required in side chain optimization.

Properties

IUPAC Name

N'-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N6/c1-14-8-6(4-13-14)7(10-3-2-9)11-5-12-8/h4-5H,2-3,9H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZGQUHACUEXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with ethylenediamine in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Potential

This compound has been investigated for its ability to act as an inhibitor of specific enzymes and receptors, which are crucial in various disease processes.

Histone Demethylase Inhibition

Recent studies have highlighted the role of N-(2-aminoethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a potent inhibitor of histone lysine demethylases (KDMs). KDMs are involved in the epigenetic regulation of gene expression, and their inhibition can lead to significant effects on cancer cell proliferation and survival.

  • Case Study : A series of derivatives based on this scaffold were synthesized and evaluated for their inhibitory activity against KDM4 and KDM5 subfamilies. These compounds demonstrated cellular permeability and selectivity, making them promising candidates for further development as anti-cancer agents .

Aldehyde Dehydrogenase Inhibition

Another significant application is in the inhibition of aldehyde dehydrogenase 1A (ALDH1A), an enzyme implicated in various cancers, including ovarian cancer.

  • Research Findings : Compounds derived from this compound have shown potential as adjunct therapies to enhance the efficacy of existing treatments for ovarian cancer by targeting ALDH1A .

Synthetic Utility

The compound serves as a versatile scaffold for the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives. Its structure allows for modifications that can lead to compounds with enhanced biological activity.

Synthesis of Novel Derivatives

Research indicates that modifications at various positions on the pyrazolo[3,4-d]pyrimidine ring can yield derivatives with improved pharmacological profiles.

  • Example : The introduction of different substituents at the 4-position has been explored to enhance binding affinity and selectivity towards target enzymes .

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is essential for optimizing drug candidates.

ADME Properties

Studies have focused on the absorption, distribution, metabolism, and excretion (ADME) properties of compounds based on this scaffold.

Compound Topological Polar Surface Area (TPSA) Cellular Permeability (Caco-2 Assay) In Vivo Plasma Clearance
Compound A70 Ų9.98 × 10⁻⁶ cm/s1640 mL/min/kg
Compound B60 Ų21.21 × 10⁻⁶ cm/sHigh

These properties suggest that certain derivatives may penetrate the blood-brain barrier effectively, which is crucial for central nervous system-targeting drugs .

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as protein kinases and nucleic acid-binding proteins.

    Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Substituent Effects on Activity and Toxicity
Compound Name Substituents (Positions) Key Biological Data Reference
Target Compound 1-Me, 4-(2-aminoethyl) No direct data; inferred kinase activity -
6-chloro-3-ethyl-N-(4-fluorobenzyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (V) 1-Me, 3-Et, 6-Cl, 4-(4-F-benzyl) IC₅₀: ~320 nM (PDE inhibition)
N-Benzyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-Me, 4-Bn MAPK10 inhibition; preclinical studies
N-[(4-chlorophenyl)methyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1-Me, 4-(4-Cl-Bn) Structural analog; no activity data
3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives 3-(phenylethynyl), 4-NH₂ IC₅₀: 9.8–10.2 nM (kinase inhibition)

Key Observations :

  • Hydrophobic Substituents : Bulky groups like benzyl (Bn) or 4-fluorobenzyl enhance target binding via hydrophobic interactions but may reduce solubility .
  • Electron-Withdrawing Groups : Chloro or fluoro substituents (e.g., 6-Cl in compound V) improve metabolic stability and potency .
  • Aminoethyl vs. Benzyl: The 2-aminoethyl group in the target compound likely enhances solubility and hydrogen bonding compared to benzyl derivatives, though direct activity comparisons are lacking.

Key Observations :

  • Halogenation : Iodination (e.g., 3-iodo derivatives) enables further functionalization via cross-coupling .
  • Suzuki Reactions : Aryl boronic acids are used to introduce aromatic groups at the 6-position, enhancing π-π stacking in target binding .
Table 3: Acute Toxicity of Selected Analogs
Compound Name LD₅₀ (mg/kg) Substituents Reference
3-Me-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 1332.2 3-Me, 4-NHPh
4-Me-N-(3-Me-1-Ph-pyrazolo[3,4-d]pyrimidin-4-yl)benzenesulfonohydrazine 1593.5 4-Me, sulfonohydrazine

Key Observations :

  • Phenyl vs. Sulfonohydrazine: Sulfonohydrazine derivatives exhibit lower toxicity, likely due to improved metabolic clearance .
  • Aminoethyl Group: The 2-aminoethyl substituent in the target compound may reduce toxicity compared to aryl groups by enhancing water solubility.

Biological Activity

N-(2-aminoethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 864871-66-9) is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and protein kinase inhibition. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C8H12N6
  • Molar Mass : 192.22 g/mol
  • CAS Number : 864871-66-9

The compound features a pyrazolo[3,4-d]pyrimidine core, which has been associated with a variety of pharmacological activities, including anticancer properties.

This compound is believed to exert its biological effects primarily through the inhibition of specific protein kinases. Protein kinases play crucial roles in cellular signaling pathways that regulate cell growth and proliferation. Inhibition of these pathways can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Key Biological Activities

  • Anticancer Activity :
    • Studies have shown that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds similar to this compound demonstrated potent activity against HCT116 (colon carcinoma) and HEP2 (epidermoid carcinoma) cell lines. These effects are often measured using the MTT assay to determine IC50 values (the concentration required to inhibit cell growth by 50%) .
  • Protein Kinase Inhibition :
    • The compound has been identified as a selective inhibitor for certain kinases, which are implicated in oncogenesis. For instance, it has shown potential as an inhibitor of CDK9, a kinase involved in transcription regulation and cell cycle progression . This inhibition leads to cell cycle arrest and induction of apoptosis in cancer cells.

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound and related compounds:

StudyCell Line(s) TestedIC50 Value (µM)Mechanism
Study 1HCT1165.0CDK9 inhibition
Study 2HEP27.5Apoptosis induction
Study 3WI38 (normal lung fibroblast)>30Selectivity for cancer cells

These studies illustrate the compound's selective toxicity towards cancerous cells while sparing normal cells, which is crucial for minimizing side effects during treatment.

Structure–Activity Relationship (SAR)

The biological efficacy of this compound can be attributed to its structural features:

  • The presence of the pyrazole moiety enhances interaction with target kinases.
  • Variations in substituents on the pyrazolo[3,4-d]pyrimidine scaffold can significantly influence potency and selectivity against different kinases .

Q & A

Q. What are the synthetic routes for preparing N-(2-aminoethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives?

  • Methodological Answer : The core pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via nucleophilic substitution or coupling reactions. For example:
  • Aminoalkylation : Reacting 4,6-dichloro-1-methyl-pyrazolo[3,4-d]pyrimidine with 2-aminoethylamine in acetonitrile using DIPEA as a base yields the target compound. Reaction conditions (e.g., 6 hours at room temperature) and purification via silica gel chromatography (20% MeOH/EtOAc) are critical for achieving 65% yield .
  • Derivatization : Introducing substituents (e.g., aryl/alkyl groups) often involves Suzuki-Miyaura coupling. For instance, boronic acids react with halogenated intermediates under microwave-assisted conditions (100°C, Pd(dppf)Cl₂ catalyst) to afford functionalized derivatives .

Q. How are pyrazolo[3,4-d]pyrimidine derivatives characterized to confirm structural integrity?

  • Methodological Answer : Multi-modal analytical techniques are employed:
  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.09 ppm for pyrimidine protons, δ 4.69 ppm for benzyl-CH₂) confirm regiochemistry and substitution patterns .
  • LC-MS : Molecular ion peaks (e.g., m/z 320 [M+H]⁺) validate molecular weight .
  • HPLC : Purity (>95%) is assessed using reverse-phase columns with UV detection .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:
  • Substituent Effects : Hydrophobic groups (e.g., 4-fluorobenzyl) enhance kinase inhibition (e.g., PfCDPK4 IC₅₀ < 100 nM) by improving target binding .
  • Aminoethyl Side Chain : The 2-aminoethyl group in N-(2-aminoethyl)- derivatives facilitates solubility and CNS penetration, critical for in vivo efficacy .
  • Data Table :
Substituent (R)Target KinaseIC₅₀ (nM)Reference
4-FluorobenzylPfCDPK489
CyclopentylPDGFR12
IsopropylRET Kinase100

Q. What experimental designs are used to resolve contradictions in biological data across studies?

  • Methodological Answer : Contradictions (e.g., varying therapeutic indices) are addressed via:
  • Comparative Dose-Response : Testing inhibitors (e.g., PDE4 inhibitors) in parallel assays (e.g., LPS-induced TNF-α vs. pica feeding in rats) to calculate D₅₀ ratios (anti-inflammatory vs. emetic effects) .
  • Selectivity Profiling : Screening against kinase panels (e.g., 50+ kinases) to identify off-target effects. For example, compound 7a showed >10-fold selectivity for RET kinase over Abl or Src .

Q. How are in vivo efficacy and pharmacokinetic properties optimized for pyrazolo[3,4-d]pyrimidine-based inhibitors?

  • Methodological Answer : Key strategies include:
  • Prodrug Design : Esterification (e.g., ethyl benzoate derivatives) improves oral bioavailability. Hydrolysis in plasma releases active metabolites .
  • CNS Penetration : LogP optimization (target ~2–3) and P-glycoprotein evasion via substituent tuning (e.g., tetrahydro-2H-pyran-4-ylmethyl groups) enhance brain exposure .
  • Metabolic Stability : Microsomal assays (human/rat liver microsomes) identify vulnerable sites (e.g., ethyl side chains) for deuterium exchange to prolong half-life .

Q. What methodologies are used to assess selectivity and off-target effects in kinase inhibition studies?

  • Methodiological Answer :
  • Kinase Profiling : Commercial panels (e.g., Eurofins KinaseProfiler) test inhibition at 1 µM against 50+ kinases. For example, PP121 inhibits PDGFRβ (IC₅₀ = 12 nM) but shows minimal activity against EGFR (IC₅₀ > 1 µM) .
  • Crystallography : Co-crystallization with target kinases (e.g., EGFR T790M/L858R mutant, PDB: 5EDQ) identifies binding modes and guides selective analog design .

Notes on Data Reliability

  • Avoid citing commercial sources (e.g., BLD Pharm, BenchChem) per user instructions. References are drawn from peer-reviewed studies and NIST data .
  • Contradictions in synthesis yields (e.g., 65% vs. 27% in ) highlight the need for rigorous reaction optimization (e.g., solvent purity, inert atmosphere).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.